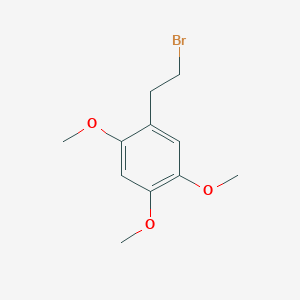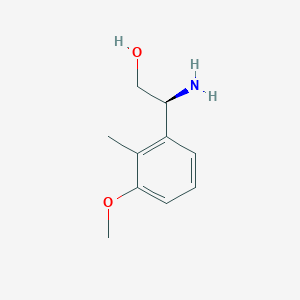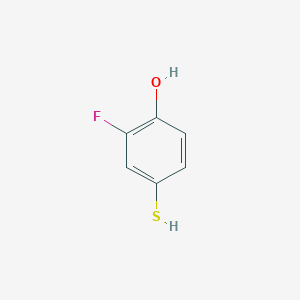
2-Fluoro-4-mercaptophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-mercaptophenol is an organosulfur compound with the molecular formula C6H4FOS It is characterized by the presence of a fluorine atom at the second position and a thiol group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorophenol with thiourea in the presence of a base, followed by hydrolysis to yield the desired product . Another approach involves the direct fluorination of 4-mercaptophenol using a fluorinating agent such as Selectfluor .
Industrial Production Methods
Industrial production of 2-Fluoro-4-mercaptophenol may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-mercaptophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-4-mercaptophenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-mercaptophenol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Mercaptophenol: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluorophenol: Lacks the thiol group, limiting its applications in thiol-specific reactions.
2-Fluoro-4-methoxyphenol: Contains a methoxy group instead of a thiol group, leading to different chemical properties.
Uniqueness
2-Fluoro-4-mercaptophenol is unique due to the presence of both a fluorine atom and a thiol group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H5FOS |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-fluoro-4-sulfanylphenol |
InChI |
InChI=1S/C6H5FOS/c7-5-3-4(9)1-2-6(5)8/h1-3,8-9H |
Clé InChI |
NELRAYNVCFCGMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



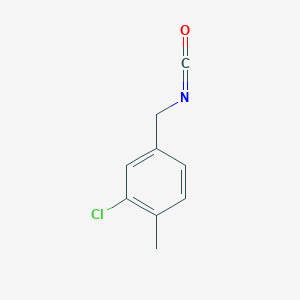

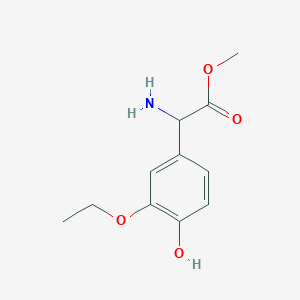

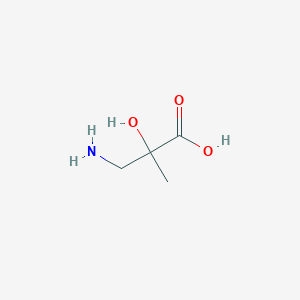
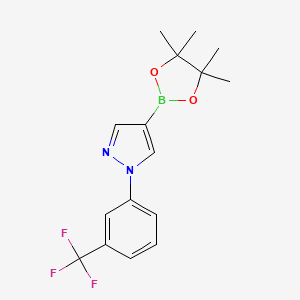
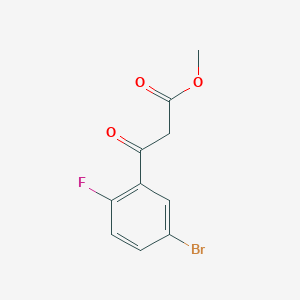

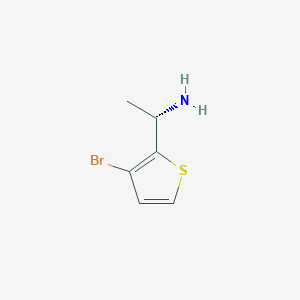

![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)
